(3-Chloropyridin-2-yl)methanamine hydrochloride
Description
(3-Chloropyridin-2-yl)methanamine hydrochloride is a pyridine-derived compound with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol . It is characterized by a chlorinated pyridine ring substituted at the 3-position and an aminomethyl group at the 2-position, forming a hydrochloride salt. The compound is identified by CAS numbers 500305-98-6 (free base) and 1432754-64-7 (hydrochloride salt) .
This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing receptor ligands or enzyme inhibitors. Its structural features, such as the electron-withdrawing chlorine atom and the basic amine group, enhance its reactivity in nucleophilic substitution and coupling reactions .
Properties
Molecular Formula |
C6H8Cl2N2 |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
(3-chloropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H |
InChI Key |
DEPQAELCACZEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Chloropyridine-2-Carbaldehyde
A widely employed method involves reductive amination of 3-chloropyridine-2-carbaldehyde. The aldehyde undergoes condensation with ammonium acetate in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN), to yield the primary amine. Subsequent treatment with hydrochloric acid (HCl) generates the hydrochloride salt.
Reaction Conditions :
-
Solvent : Methanol or ethanol
-
Temperature : 25–40°C
-
Catalyst : None required
-
Yield : 65–78% (amine intermediate), 85–92% (hydrochloride salt)
Mechanistic Insight :
The reaction proceeds via imine formation, followed by reduction to the amine. The electron-withdrawing chlorine atom at the 3-position enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack by ammonia.
Nucleophilic Substitution of 2-Chloromethyl-3-Chloropyridine
This two-step approach starts with 2-chloromethyl-3-chloropyridine, which undergoes nucleophilic substitution with aqueous ammonia to form the methanamine derivative. The hydrochloride salt is precipitated using gaseous HCl.
Reaction Conditions :
-
Step 1 (Substitution) :
-
Solvent : Water or ethanol/water mixture
-
Temperature : 60–80°C
-
Reaction Time : 6–12 hours
-
Yield : 70–82%
-
Challenges :
-
Competing elimination reactions may occur under elevated temperatures.
-
Purification via recrystallization (ethanol/water) is required to remove unreacted starting material.
Gabriel Synthesis for Amine Formation
The Gabriel method offers an alternative route using phthalimide protection. 3-Chloro-2-(bromomethyl)pyridine reacts with potassium phthalimide, followed by hydrazinolysis to release the free amine. Acidification with HCl yields the target compound.
Advantages :
-
Avoids direct handling of ammonia.
-
High purity (>95%) due to stable intermediates.
Limitations :
-
Additional steps for phthalimide incorporation and removal increase synthesis time.
Optimization Strategies for Improved Yield and Purity
Solvent Selection and Temperature Control
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethanol > Methanol | Higher polarity improves imine solubility in reductive amination. |
| Reaction Temperature | 25–40°C (Step 1) | Excess heat promotes side reactions in substitution methods. |
Catalytic Enhancements
The addition of molecular sieves (3Å) in reductive amination absorbs water, shifting equilibrium toward imine formation and increasing amine yield by 12–15%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to optimize the substitution step:
-
Residence Time : 30–45 minutes
-
Throughput : 50–100 kg/day
-
Purity : ≥99% (HPLC)
Waste Management Protocols
-
Byproducts : Unreacted ammonia, phthalimide derivatives (Gabriel method).
-
Neutralization : Alkaline treatment of residual HCl before disposal.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.
-
Melting Point : 214–216°C (decomposition observed above 220°C).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 78 | 98 | Moderate |
| Nucleophilic Substitution | 82 | 95 | High |
| Gabriel Synthesis | 68 | 99 | Low |
Challenges and Mitigation Strategies
Chlorine Migration During Synthesis
The electron-deficient pyridine ring may experience halogen migration under basic conditions. Mitigation includes:
-
pH Control : Maintain reaction medium below pH 9.
-
Low-Temperature Processing : Conduct substitution steps at ≤50°C.
Hydrochloride Salt Hygroscopicity
The product’s tendency to absorb moisture necessitates:
-
Packaging : Sealed containers with desiccants.
-
Storage : -20°C under argon atmosphere for long-term stability.
Emerging Methodologies
Enzymatic Amination
Recent studies explore transaminase enzymes for stereoselective amination of 3-chloropyridine-2-carbaldehyde, though yields remain suboptimal (≤45%).
Photocatalytic Approaches
UV-light-mediated amination using Ru-based catalysts shows promise for reducing reaction times by 40%, but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(3-Chloropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3-Chloropyridin-2-yl)methanamine hydrochloride with structurally analogous compounds, focusing on substituent variations, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: The fluorine substituent in (3-chloro-5-fluoropyridin-2-yl)methanamine hydrochloride increases electronegativity, enhancing hydrogen-bonding interactions with biological targets (e.g., GABA transporters) compared to the non-fluorinated parent compound . Methyl groups (e.g., in the 5-chloro-3-methyl derivative) improve lipophilicity and metabolic stability, making such analogs preferable in agrochemical formulations .
Regiochemical Variations :
- Moving the chlorine atom from pyridine-3 to pyridine-2 (as in 2-chloropyridin-3-yl derivatives) alters steric and electronic environments, affecting reactivity in cross-coupling reactions .
Hybrid Structures :
- Thiazole-phenyl hybrids (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride ) exhibit broader antimicrobial activity due to the thiazole ring’s ability to disrupt microbial cell membranes .
Spectroscopic Data:
- ¹H NMR (methanol-d₄, 400 MHz): For (3-chloropyridin-2-yl)methanamine hydrochloride, signals at δ 8.33 (d, J = 5.2 Hz, 1H, pyridine-H), 7.75 (d, J = 5.2 Hz, 1H, pyridine-H), and 4.10 (s, 2H, NH₂CH₂) confirm the structure .
Notes
- Handling Precautions: Hydrochloride salts of chloropyridinyl methanamines require storage in anhydrous conditions to prevent decomposition.
Biological Activity
(3-Chloropyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and detailed research findings.
- Molecular Formula : C6H7ClN2·HCl
- Molecular Weight : 180.04 g/mol
- CAS Number : 939412-86-9
The biological activity of (3-Chloropyridin-2-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, modulating biochemical pathways critical for various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular responses.
Biological Activity
Research indicates that (3-Chloropyridin-2-yl)methanamine hydrochloride exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties against various pathogens. For instance, it displays effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | Low to Moderate |
Anticancer Activity
In vitro studies have suggested that (3-Chloropyridin-2-yl)methanamine hydrochloride may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways.
Case Studies
Several case studies highlight the therapeutic potential of (3-Chloropyridin-2-yl)methanamine hydrochloride:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and found it reduced bacterial viability significantly at concentrations above 50 µg/mL.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for effective bacterial inhibition.
-
Case Study on Anticancer Activity :
- Research involving human breast cancer cell lines demonstrated that treatment with (3-Chloropyridin-2-yl)methanamine hydrochloride resulted in a 40% reduction in cell proliferation after 48 hours.
- Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (3-chloropyridin-2-yl)methanamine hydrochloride to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C for amine formation), pH (basic conditions to facilitate nucleophilic substitution), and reaction time (monitored via TLC or HPLC). For example, highlights the use of continuous flow reactors to enhance reproducibility and reduce impurities in scaled-up synthesis. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity, as validated by NMR and mass spectrometry .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the methylamine group (δ 3.0–3.5 ppm for -CH2NH2) confirm the backbone. Chlorine substitution at the 3-position causes distinct splitting patterns due to deshielding effects .
- MS : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z corresponding to [C6H7ClN2]+ (theoretical m/z ≈ 142.02) and a chloride counterion signature. Isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) further validate the structure .
Q. What are the common side reactions or impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Over-alkylation of the amine group or incomplete substitution at the pyridine’s 3-position.
- Mitigation : Use of excess ammonia/amine nucleophiles and controlled reaction times. recommends quenching unreacted intermediates with aqueous washes and employing gradient elution in HPLC purification to isolate the target compound .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve discrepancies in structural data for (3-chloropyridin-2-yl)methanamine hydrochloride derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement can address ambiguities in bond angles or hydrogen bonding networks. For example, notes that SHELXL’s robust least-squares algorithms improve accuracy in electron density maps, particularly for halogenated compounds where chlorine’s electron-withdrawing effects distort geometry. Twinning or disorder in crystals may require iterative refinement cycles and validation via R-factor convergence (<5%) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems, particularly when conflicting activity data arise from different assays?
- Methodological Answer :
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with targets like enzymes or receptors. For instance, emphasizes correlating binding affinity (KD) with functional assays (e.g., enzyme inhibition) to resolve contradictions.
- Cellular Assays : Use orthogonal assays (e.g., fluorescence-based viability tests vs. ATP quantification) to confirm activity. Contradictions may arise from off-target effects or assay-specific interference (e.g., autofluorescence), necessitating counter-screening with structurally analogous inactive controls .
Q. How do solvent polarity and reaction kinetics influence the regioselectivity of (3-chloropyridin-2-yl)methanamine hydrochloride in cross-coupling reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, favoring substitution at the 2-position. suggests optimizing solvent mixtures to enhance reactivity while minimizing side reactions.
- Kinetic Control : Time-resolved NMR or stopped-flow techniques can monitor intermediate formation. For example, rapid quenching at controlled intervals (e.g., 5–30 minutes) helps identify transient intermediates that dictate regioselectivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of derivatives across studies?
- Methodological Answer :
- Source Analysis : Compare synthetic routes (e.g., vs. 19) to identify impurities or stereochemical variations.
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to activity datasets, controlling for variables like cell line specificity or assay detection limits. recommends validating findings with orthogonal methods (e.g., CRISPR knockouts) to confirm target engagement .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
